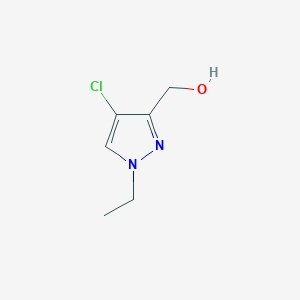
(4-chloro-1-ethyl-1H-pyrazol-3-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(4-chloro-1-ethyl-1H-pyrazol-3-yl)methanol” is a chemical compound that belongs to the class of organic compounds known as pyrazoles . Pyrazole is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms .
Aplicaciones Científicas De Investigación
Medicinal Chemistry
(4-chloro-1-ethyl-1H-pyrazol-3-yl)methanol: exhibits potential as a scaffold for designing novel drugs. Researchers explore its derivatives for various therapeutic purposes, including antiviral, antibacterial, and antifungal agents. The chloroethyl group enhances its bioactivity, making it an attractive candidate for drug development .
Agrochemistry
In agriculture, pyrazole derivatives play a crucial role as fungicides, herbicides, and insecticides. The chloro-substituted pyrazole moiety contributes to their effectiveness against pests and pathogens. Researchers investigate the fungicidal activity of (4-chloro-1-ethyl-1H-pyrazol-3-yl)methanol and its analogues .
Green Synthesis
Interest in sustainable chemistry drives the exploration of green synthesis methods. Researchers investigate using (4-chloro-1-ethyl-1H-pyrazol-3-yl)methanol as a starting material for environmentally friendly reactions. Microwave-assisted synthesis and other efficient techniques are being explored .
Antileishmanial and Antimalarial Activities
Molecular docking studies suggest that pyrazole-bearing compounds exhibit potent antileishmanial and antimalarial effects. Researchers synthesize hydrazine-coupled pyrazoles, including (4-chloro-1-ethyl-1H-pyrazol-3-yl)methanol , and evaluate their pharmacological properties .
Propiedades
IUPAC Name |
(4-chloro-1-ethylpyrazol-3-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9ClN2O/c1-2-9-3-5(7)6(4-10)8-9/h3,10H,2,4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMXRPQDFPFZBLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)CO)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-chloro-1-ethyl-1H-pyrazol-3-yl)methanol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

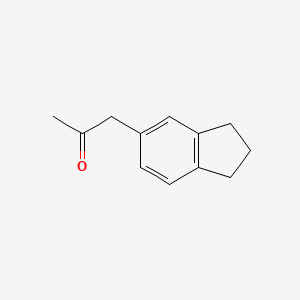
![N-{3-(dimethylamino)-1-[(4-methoxyphenyl)sulfonyl]-1H-1,2,4-triazol-5-yl}-N,N-dimethylamine](/img/structure/B2845865.png)
![4-[3-(Dimethylamino)propylamino]-1,1-dioxothiolan-3-ol](/img/structure/B2845866.png)
![tert-butyl N-({4-[4-(hydroxymethyl)piperidin-1-yl]phenyl}methyl)carbamate](/img/structure/B2845868.png)
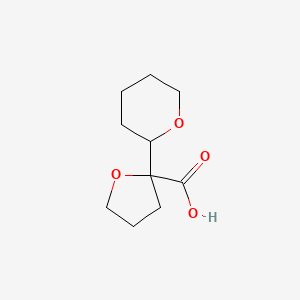

![4-Methyl-1-[2-(trifluoromethyl)benzyl]-1H-pyrazol-5-amine](/img/structure/B2845875.png)
![5-[(2,3,5-Trimethylphenoxy)methyl]furan-2-carboxylic acid](/img/structure/B2845877.png)
![4-{1-[(2-Chlorophenyl)methyl]benzimidazol-2-yl}-1-prop-2-enylpyrrolidin-2-one](/img/structure/B2845879.png)
![N-[2-(2,3-Dihydro-1H-inden-2-yl)ethyl]oxirane-2-carboxamide](/img/structure/B2845880.png)
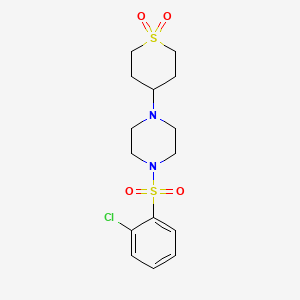
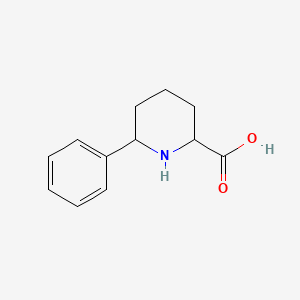
![N-[(4-Tert-butylphenyl)-cyanomethyl]-2-(oxolan-2-ylmethoxy)acetamide](/img/structure/B2845883.png)
